molecular formula C116H160N4O4 B13859268 Cardanol Based Benzoxazine (Mixture)

Cardanol Based Benzoxazine (Mixture)

Cat. No.: B13859268
M. Wt: 1674.5 g/mol
InChI Key: VLHBCVCYKXHJRC-BHYJQUGUSA-N
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Description

Cardanol based benzoxazine is a compound derived from cardanol, a phenolic lipid obtained from cashew nut shell liquid. This compound is known for its unique properties, including high thermal stability, low water absorption, and excellent mechanical properties. It is used in various applications, particularly in the field of polymer science, due to its eco-friendly nature and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cardanol based benzoxazine is typically synthesized through a Mannich-type condensation reaction. This involves the reaction of cardanol with formaldehyde and a primary amine. The reaction can be carried out under solventless conditions or in the presence of solvents like dioxane or methanolic potassium hydroxide. The mixture is heated at reflux for several hours and then cooled to obtain the crystalline product, which is subsequently recrystallized from ethanol .

Industrial Production Methods

In industrial settings, the production of cardanol based benzoxazine involves the use of large-scale reactors where cardanol, formaldehyde, and amines are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the product. The resulting benzoxazine monomers can be further processed to produce polybenzoxazine resins .

Chemical Reactions Analysis

Types of Reactions

Cardanol based benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cardanol acetate, cardanol glycidyl ether, and various epoxidized derivatives .

Scientific Research Applications

Cardanol based benzoxazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cardanol based benzoxazine involves the ring-opening polymerization of the benzoxazine ring. This process is catalyzed by the presence of phenolic compounds or benzoxazine oligomers, leading to the formation of a highly crosslinked polymer network. The molecular targets include the phenolic hydroxyl groups and the oxazine ring, which undergo polymerization to form the final polybenzoxazine resin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cardanol based benzoxazine stands out due to its renewable origin and eco-friendly nature. It offers comparable thermal and mechanical properties to petrochemical-based benzoxazines while being derived from a sustainable source. This makes it an attractive option for green chemistry applications .

Properties

Molecular Formula

C116H160N4O4

Molecular Weight

1674.5 g/mol

IUPAC Name

7-[(8Z,11Z)-pentadeca-8,11-dienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(8Z,11Z)-pentadeca-8,11,14-trienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(Z)-pentadec-8-enyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-pentadecyl-3-phenyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C29H43NO.C29H41NO.C29H39NO.C29H37NO/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26-21-22-27-24-30(25-31-29(27)23-26)28-19-16-14-17-20-28/h14,16-17,19-23H,2-13,15,18,24-25H2,1H3;7-8,14,16-17,19-23H,2-6,9-13,15,18,24-25H2,1H3;4-5,7-8,14,16-17,19-23H,2-3,6,9-13,15,18,24-25H2,1H3;2,4-5,7-8,14,16-17,19-23H,1,3,6,9-13,15,18,24-25H2/b;8-7-;2*5-4-,8-7-

InChI Key

VLHBCVCYKXHJRC-BHYJQUGUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCC/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1

Origin of Product

United States

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